
Thio-maltopentaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thio-Maltopentaose is an oligosaccharide derivative where one or more oxygen atoms in the maltopentaose structure are replaced by sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thio-Maltopentaose typically involves the substitution of oxygen atoms in maltopentaose with sulfur atoms. This can be achieved through several synthetic routes, including:
Thio-glycosylation: This method involves the reaction of maltopentaose with thiol-containing reagents under acidic or basic conditions to replace the oxygen atoms with sulfur.
Sulfur Insertion: Another approach is the direct insertion of sulfur atoms into the glycosidic bonds of maltopentaose using sulfurizing agents.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using cyclodextrin glycosyltransferase from bacteria such as Bacillus circulans. This enzyme can facilitate the incorporation of sulfur atoms into the maltopentaose structure under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Thio-Maltopentaose can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.
Substitution: this compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Thio-Maltopentaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of sulfur substitution in oligosaccharides.
Biology: Investigated for its potential role in modulating biological processes due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a precursor for the synthesis of other sulfur-containing compounds
Mechanism of Action
The mechanism by which Thio-Maltopentaose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes such as cyclodextrin glycosyltransferase, altering their activity and influencing the production of cyclic maltooligosaccharides . The sulfur atoms in this compound can also participate in redox reactions, impacting cellular processes and signaling pathways.
Comparison with Similar Compounds
Thio-Maltopentaose can be compared with other sulfur-containing oligosaccharides and thioglycosides. Similar compounds include:
Thio-Maltotriose: A shorter oligosaccharide with sulfur substitution.
Thio-Maltotetraose: An intermediate-length oligosaccharide with sulfur atoms.
Thioglucose: A monosaccharide derivative with sulfur substitution.
Uniqueness: this compound is unique due to its specific length and the presence of multiple sulfur atoms, which confer distinct chemical and biological properties compared to shorter or longer sulfur-containing oligosaccharides .
Properties
Molecular Formula |
C30H52O23S3 |
|---|---|
Molecular Weight |
876.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O23S3/c31-1-6-11(36)12(37)20(45)29(50-6)55-24-9(4-34)48-27(18(43)15(24)40)53-23-8(3-33)51-30(21(46)14(23)39)56-25-10(5-35)47-26(17(42)16(25)41)52-22-7(2-32)49-28(54)19(44)13(22)38/h6-46,54H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
HQMKYAZGNUQLJB-DCFYERRSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)S[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)S)CO)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)SC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)S)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
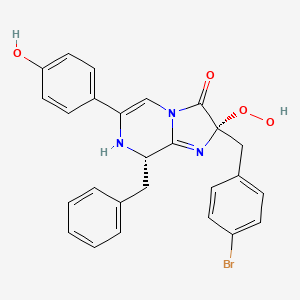
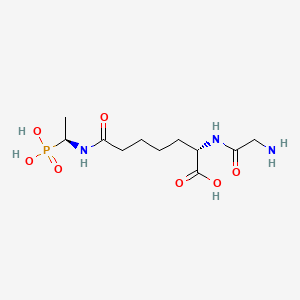
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)
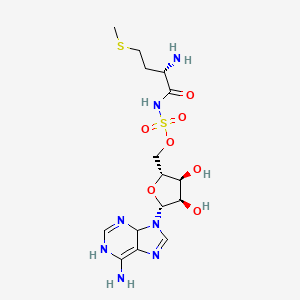
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)nonanoate](/img/structure/B10778464.png)
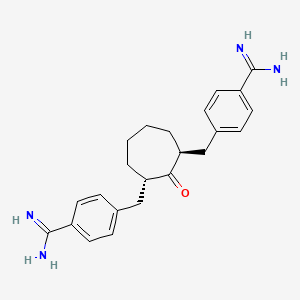
![(2R,3S,4R,5R,6S)-2-[(2S,3R,4R,5S)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778472.png)
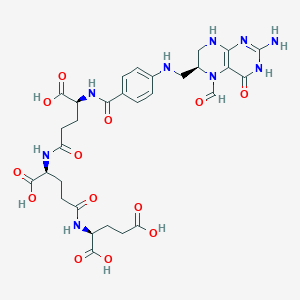
![3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper](/img/structure/B10778481.png)
![N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B10778493.png)
